REACTION_CXSMILES
|
C([O:5][C:6](=O)[CH2:7][C:8]1([OH:16])[CH:13]2[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]2)[CH2:9]1)CCC.FC(F)(F)C(O)=O.[NH2:25][NH2:26]>C(Cl)Cl.CO>[OH:16][C:8]1([CH2:7][C:6]([NH:25][NH2:26])=[O:5])[CH:13]2[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]2)[CH2:9]1
|
Name
|
compound
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(CC1(CN2CCC1CC2)O)=O
|
Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (30 ml)
|
Type
|
ADDITION
|
Details
|
18M H2SO4 (3 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into a solution of sodium carbonate in water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was then concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux in an apparatus
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark trap for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CN2CCC1CC2)CC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |